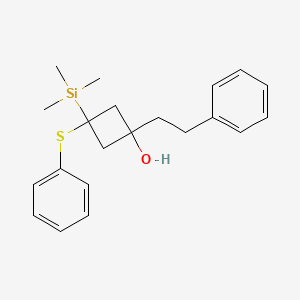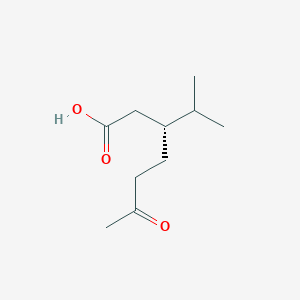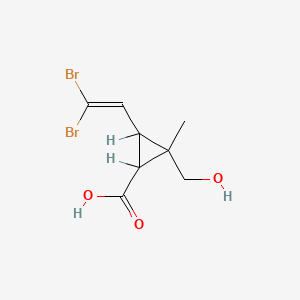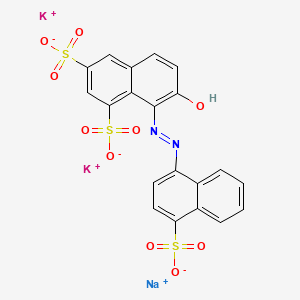
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, making it part of the azo dye family. Its molecular formula is C20H11N2O10S3KNa.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulpho groups. This is followed by diazotization of the amine group on the naphthyl ring using sodium nitrite and hydrochloric acid under cold conditions. The diazonium salt thus formed is then coupled with another naphthalene derivative under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the temperature and pH levels, which are critical for the formation of the desired product. The final product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of halogens or other electrophilic groups on the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also used in the synthesis of other complex organic molecules.
Biology
In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, the compound is widely used as a dye in textiles, food coloring, and cosmetics
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulpho groups enhance the solubility of the compound in water, making it easier to use in aqueous environments.
類似化合物との比較
Similar Compounds
Ponceau 4R: Another azo dye with similar applications in food coloring and textiles.
Cochineal Carmine: A natural dye with similar color properties but derived from natural sources.
Tartrazine: A synthetic dye used in food and pharmaceuticals with similar azo group characteristics.
Uniqueness
What sets 7-Hydroxy-8-((4-sulpho-1-naphthyl)azo)naphthalene-1,3-disulphonic acid, potassium sodium salt apart is its unique combination of functional groups that provide both color properties and solubility. Its synthetic versatility allows for modifications that can tailor its properties for specific applications, making it a valuable compound in various fields.
特性
| 83006-79-5 | |
分子式 |
C20H11K2N2NaO10S3 |
分子量 |
636.7 g/mol |
IUPAC名 |
dipotassium;sodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.2K.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChIキー |
YTULOZPSALPKMH-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



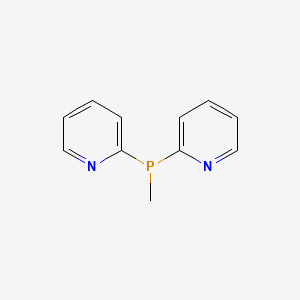
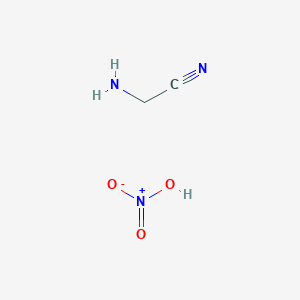

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)

